(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide
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Description
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide have been synthesized and evaluated for their antimicrobial properties. The in vitro antimicrobial screening against various bacteria and fungi revealed that some derivatives exhibit activities comparable to standard drugs (Patel & Shaikh, 2010).
Anticancer and Antiangiogenic Effects
Research has also highlighted the anticancer and antiangiogenic potentials of thioxothiazolidin-4-one derivatives. A study using mouse models demonstrated the ability of these compounds to inhibit tumor growth and angiogenesis, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).
Synthesis and Reactivity
Investigations into the reactions of similar thioxothiazolidine derivatives with nitrile oxides have expanded the knowledge of their chemical behavior, leading to the synthesis of new compounds with potential biological activities (Kandeel & Youssef, 2001).
Antiviral Activities
Derivatives of furan-2(3H)-one have shown promising antiviral activities against the H5N1 virus, based on their ability to inhibit viral replication in vitro. This suggests a potential research application of this compound in the development of antiviral agents (Flefel et al., 2014).
Heterocyclic Chemistry
The chemistry of heterocyclic compounds, including those containing furan and thioxothiazolidine moieties, plays a significant role in the development of new pharmaceuticals and materials. The diverse reactivity and functionalization strategies of these heterocycles enable the synthesis of complex molecules with a wide range of applications (Davies, 1992).
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-15(19-12-4-1-7-18-11-12)6-2-8-20-16(22)14(25-17(20)24)10-13-5-3-9-23-13/h1,3-5,7,9-11H,2,6,8H2,(H,19,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXBHOQIOQGNHY-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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